2-Azido-7-ethoxy-3-phenyl-1,8-naphthyridine
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Overview
Description
2-Azido-7-ethoxy-3-phenyl-1,8-naphthyridine is a heterocyclic compound belonging to the 1,8-naphthyridine family. This class of compounds is known for its diverse biological activities and photochemical properties. The presence of azido, ethoxy, and phenyl groups in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-Azido-7-ethoxy-3-phenyl-1,8-naphthyridine, can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of 1,8-naphthyridines can be applied, which include optimizing reaction conditions for higher yields and purity, using cost-effective reagents, and employing environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Azido-7-ethoxy-3-phenyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The ethoxy and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Azido-7-ethoxy-3-phenyl-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as DNA intercalators, which can inhibit DNA replication and transcription.
Mechanism of Action
The mechanism of action of 2-Azido-7-ethoxy-3-phenyl-1,8-naphthyridine involves its interaction with biological molecules. As a DNA intercalator, it binds between adjacent base pairs of double-stranded DNA (ds-DNA), altering the DNA conformation and inhibiting its duplication or transcription. This leads to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-7-methyl-1,8-naphthyridine: Known for its cytotoxic activity against cancer cell lines.
2,7-Difunctionalized-1,8-naphthyridines: Used as antihypertensives, antiarrhythmics, and immunostimulants.
Uniqueness
2-Azido-7-ethoxy-3-phenyl-1,8-naphthyridine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for further functionalization. Its combination of azido, ethoxy, and phenyl groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
62893-36-1 |
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Molecular Formula |
C16H13N5O |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
2-azido-7-ethoxy-3-phenyl-1,8-naphthyridine |
InChI |
InChI=1S/C16H13N5O/c1-2-22-14-9-8-12-10-13(11-6-4-3-5-7-11)16(20-21-17)19-15(12)18-14/h3-10H,2H2,1H3 |
InChI Key |
WBMMRNVTNMXFAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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